3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Description
3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a trisubstituted urea derivative characterized by a 4-tert-butylphenyl group, a pyridin-2-ylmethyl substituent, and a thiophen-3-ylmethyl substituent. The compound’s structure features a urea backbone (O=C(NR1R2)(NR3R4)), where:
- R1: Pyridin-2-ylmethyl group (C₆H₆N).
- R2: Thiophen-3-ylmethyl group (C₅H₅S).
- R3: 4-(Tert-butyl)phenyl group (C₁₀H₁₃).
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-22(2,3)18-7-9-19(10-8-18)24-21(26)25(14-17-11-13-27-16-17)15-20-6-4-5-12-23-20/h4-13,16H,14-15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXHFSYOAGMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-(tert-butyl)aniline, 2-(chloromethyl)pyridine, and 3-(chloromethyl)thiophene. These intermediates are then reacted under controlled conditions to form the final urea compound.
-
Step 1: Preparation of Intermediates
- 4-(tert-butyl)aniline is synthesized through the nitration of tert-butylbenzene followed by reduction.
- 2-(chloromethyl)pyridine is prepared by chloromethylation of pyridine.
- 3-(chloromethyl)thiophene is obtained through chloromethylation of thiophene.
-
Step 2: Formation of Urea Compound
- The intermediates are reacted with isocyanate or phosgene in the presence of a base to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the urea group to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized pyridine or thiophene derivatives.
Scientific Research Applications
3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Key Analogs Identified:
Structural and Functional Differences:
Critical Analysis:
- Hydrophobicity : The tert-butyl group in the target compound enhances lipophilicity (predicted LogP >4) compared to 2PU-3 (LogP ~3) and 4PU-30 (LogP ~2.5). This may improve membrane permeability but reduce aqueous solubility .
- Bioactivity: While 2PU-3 and 4PU-30 exhibit cytokinin activity in plant biology , the target compound’s bioactivity remains unverified.
Research Findings and Hypotheses
- Solubility : The tert-butyl group likely reduces solubility in polar solvents compared to 4PU-30’s phenyl or 2PU-3’s chlorophenyl. Ethyl linkers in the methoxyphenethyl analog may mitigate this issue.
- Synthetic Challenges : Steric hindrance from the tert-butyl group could complicate synthesis, requiring optimized conditions for amine-isocyanate coupling .
- Biological Interactions: Pyridine and thiophene rings may engage in π-stacking with aromatic residues in proteins, while the urea core could act as a hydrogen-bond donor/acceptor .
Notes
Direct comparative studies on the target compound are absent in the provided evidence; inferences rely on structural analogs.
The tert-butyl group’s steric effects and hydrophobicity warrant experimental validation of pharmacokinetic properties.
Cytokinin activity (observed in 2PU-3 and 4PU-30) remains speculative for the target compound but merits investigation .
Biological Activity
3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, featuring a tert-butyl group, a pyridin-2-ylmethyl group, and a thiophen-3-ylmethyl group linked through a urea moiety, suggests various modes of interaction with biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of key intermediates such as 4-(tert-butyl)aniline and chloromethyl derivatives of pyridine and thiophene. The final product is formed through a series of substitution reactions under controlled conditions.
Key Structural Features:
- Molecular Formula: C22H28N2OS
- Molecular Weight: 368.5 g/mol
- Functional Groups: Urea, thiophene, pyridine
Biological Activity Overview
Research indicates that compounds containing urea and thiophene moieties exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have not been extensively documented; however, related compounds suggest potential mechanisms of action.
Anticancer Activity
A study on similar urea derivatives demonstrated significant anticancer activity against various cancer cell lines. For instance, compounds with structural similarities exhibited GI50 values ranging from 1.7 to 28.7 μM against non-small cell lung cancer and breast cancer cell lines . This suggests that this compound may also possess notable anticancer properties.
Antimicrobial Properties
Compounds with thiourea and urea functionalities have shown promising antimicrobial activity. Research has highlighted their effectiveness against various bacterial strains, indicating that this compound could similarly exhibit antimicrobial effects due to its structural characteristics .
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of hydrogen bond donors (from the urea group) and hydrophobic interactions (from the tert-butyl group) enhances its potential to modulate biological pathways.
Comparative Analysis
To better understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Differences | Notable Activities |
|---|---|---|
| 3-(4-Methylphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | Methyl instead of tert-butyl | Moderate anticancer activity |
| 3-(4-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | Chlorine instead of tert-butyl | Enhanced antibacterial properties |
The tert-butyl group's steric hindrance may influence the compound's reactivity and selectivity towards biological targets compared to its analogs.
Case Studies
Research involving structurally related compounds has provided insights into their biological activities:
- Antitumor Activity : A study reported that a similar thiourea derivative exhibited selective cytotoxicity against several cancer cell lines with IC50 values ranging from 15 to 30 μM .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of thiourea derivatives against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of thiophene may enhance these properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
